Navitoclax-piperazine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-[4-[[2-(4-chlorophenyl)-5,5-dimethylcyclohexen-1-yl]methyl]piperazin-1-yl]-N-[4-[[(2R)-1-phenylsulfanyl-4-piperazin-1-ylbutan-2-yl]amino]-3-(trifluoromethylsulfonyl)phenyl]sulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H56ClF3N6O5S3/c1-46(2)20-18-42(34-8-12-37(48)13-9-34)36(31-46)32-56-26-28-57(29-27-56)39-14-10-35(11-15-39)45(58)54-65(61,62)41-16-17-43(44(30-41)64(59,60)47(49,50)51)53-38(19-23-55-24-21-52-22-25-55)33-63-40-6-4-3-5-7-40/h3-17,30,38,52-53H,18-29,31-33H2,1-2H3,(H,54,58)/t38-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRPNZDFOWRFBLZ-KXQOOQHDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(=C(C1)CN2CCN(CC2)C3=CC=C(C=C3)C(=O)NS(=O)(=O)C4=CC(=C(C=C4)NC(CCN5CCNCC5)CSC6=CC=CC=C6)S(=O)(=O)C(F)(F)F)C7=CC=C(C=C7)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CCC(=C(C1)CN2CCN(CC2)C3=CC=C(C=C3)C(=O)NS(=O)(=O)C4=CC(=C(C=C4)N[C@H](CCN5CCNCC5)CSC6=CC=CC=C6)S(=O)(=O)C(F)(F)F)C7=CC=C(C=C7)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H56ClF3N6O5S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
973.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Elucidation of Molecular Mechanism of Action
Interactions with Anti-Apoptotic BCL-2 Family Proteins
Navitoclax selectively targets a subset of the anti-apoptotic BCL-2 family proteins, specifically BCL-2, BCL-xL, and BCL-w. nih.govfrontiersin.org The mechanism of action is initiated by its high-affinity binding to a hydrophobic groove on the surface of these proteins. frontiersin.orgnih.gov This groove is the natural binding site for the alpha-helical BH3 domains of pro-apoptotic proteins like BIM, BAX, and BAK. nih.gov By occupying this site, Navitoclax competitively displaces these pro-apoptotic partners, liberating them to initiate the apoptotic cascade. frontiersin.org
Navitoclax binds to the hydrophobic BH3-binding groove of anti-apoptotic proteins, which is comprised of distinct pockets (e.g., P2 and P4). nih.gov The interaction is stabilized by a network of contacts with key amino acid residues within this groove. Structural analyses have identified specific interactions that are critical for the high-affinity binding of Navitoclax.
One key interaction occurs within the P4 binding pocket of BCL-xL, where a portion of the Navitoclax molecule makes significant van der Waals contacts with residues including Tyr101 . nih.gov While a comprehensive list of all residue interactions for Navitoclax is not consistently detailed across publicly available studies, the binding of BH3-mimetics to this groove is known to involve a conserved set of hydrophobic and electrostatic interactions with residues that form the binding pockets, such as Arg100 . The precise interactions enable Navitoclax to effectively mimic the binding of natural BH3-only proteins.
The binding of ligands to the BH3 groove of BCL-xL can induce structural rearrangements. This region of the protein, particularly the corner between the α2 and α3 helices, is flexible and undergoes conformational changes upon binding with BH3 peptides. nih.gov This structural adaptation allows the protein to accommodate various binding partners. Interactions involving key residues like Tyr101 are part of this dynamic process. nih.gov While the binding of BH3-mimetics is known to inhibit certain stress-induced conformational changes like dimerization, the binding event itself occurs within this flexible and adaptive groove on the protein surface. nih.gov
Navitoclax exhibits high and sub-nanomolar affinity for BCL-2, BCL-xL, and BCL-w. nih.gov However, it has a significantly lower binding affinity for other anti-apoptotic members like MCL-1 and A1, which is a known mechanism of resistance to the drug. nih.gov Although in vitro assays show avid binding to both BCL-2 and BCL-xL, some cell-based studies with its closely related predecessor, ABT-737, suggest a differential effect within a cellular context, indicating it may disrupt BCL-2/Bim complexes more readily than BCL-xL/Bim complexes. researchgate.net This highlights that while the binding affinities are similar, the functional consequences of inhibition can vary.
| Target Protein | Binding Affinity (Ki) | Reference |
|---|---|---|
| BCL-2 | <1 nM | nih.gov |
| BCL-xL | <1 nM | nih.gov |
| BCL-w | <1 nM | nih.gov |
| MCL-1 | Low Affinity | nih.gov |
| A1 | Low Affinity | nih.gov |
Induction of Mitochondrial Outer Membrane Permeabilization (MOMP)
The primary consequence of Navitoclax's interaction with BCL-2 family proteins is the induction of Mitochondrial Outer Membrane Permeabilization (MOMP). By inhibiting BCL-2, BCL-xL, and BCL-w, Navitoclax prevents them from sequestering the pro-apoptotic effector proteins BAX and BAK. frontiersin.org Liberated "activator" BH3-only proteins, such as BIM, can then directly bind to and activate BAX and BAK. frontiersin.org This activation triggers a conformational change in BAX and BAK, causing them to translocate from the cytosol to the mitochondrial outer membrane, where they oligomerize to form pores. frontiersin.org The formation of these pores constitutes MOMP, a critical and irreversible step in the intrinsic apoptotic pathway. researchgate.net
Downstream Apoptotic Pathway Activation
The permeabilization of the mitochondrial outer membrane leads to the activation of the downstream apoptotic signaling cascade. MOMP allows for the release of several pro-apoptotic factors that are normally confined within the mitochondrial intermembrane space into the cytoplasm. frontiersin.org
Navitoclax's mechanism directly leads to the functional release or activation of several key pro-apoptotic factors:
BIM: As a BH3-only protein, BIM is a primary target for sequestration by anti-apoptotic proteins like BCL-2 and BCL-xL. Navitoclax competitively binds to these proteins, causing the release of BIM. frontiersin.org This free BIM is then able to activate BAX and BAK, leading to MOMP. frontiersin.org
BAX: Navitoclax binding to BCL-xL can also release pre-activated BAX that was directly sequestered. nih.gov More commonly, the release of BIM and other activators by Navitoclax leads to the activation of cytosolic BAX, promoting its translocation to the mitochondria. frontiersin.org
Cytochrome c: Following BAX/BAK-mediated MOMP, the integrity of the outer mitochondrial membrane is compromised, leading to the release of cytochrome c into the cytoplasm. frontiersin.org Cytoplasmic cytochrome c then binds to the Apoptotic Protease Activating Factor 1 (APAF-1), triggering the assembly of the apoptosome and the activation of caspase-9, which in turn activates executioner caspases (e.g., caspase-3) to dismantle the cell. nih.gov
Activation of Caspase Cascade (e.g., Caspase-3, Caspase-7, Caspase-9)
Navitoclax-piperazine, a BH3 mimetic, induces apoptosis by inhibiting anti-apoptotic proteins of the BCL-2 family, such as BCL-2, BCL-X L, and BCL-W. mdpi.com This inhibition disrupts the sequestration of pro-apoptotic proteins, leading to mitochondrial outer membrane permeabilization (MOMP). mdpi.comnih.gov The permeabilization of the mitochondrial membrane allows for the release of apoptogenic factors, including cytochrome c, into the cytoplasm. nih.gov This event is a critical initiation point for the intrinsic apoptosis pathway and the subsequent activation of the caspase cascade. nih.govresearchgate.net
Upon release, cytochrome c associates with Apoptotic protease activating factor-1 (Apaf-1) and pro-caspase-9 to form the apoptosome, which activates caspase-9, the primary initiator caspase in this pathway. Activated caspase-9 then proceeds to cleave and activate downstream executioner caspases, notably caspase-3 and caspase-7. researchgate.net These executioner caspases are responsible for dismantling the cell by cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.
Research has demonstrated the direct impact of Navitoclax on caspase activation. In a study involving RKO colorectal cancer cells, which have a high endogenous expression of BCL-2, treatment with Navitoclax resulted in a significant upregulation of caspase-3. aacrjournals.orgresearchgate.net This highlights the compound's role in directly triggering the key enzymatic machinery of apoptosis.
Effect of Navitoclax on Caspase-3 Expression in RKO Cells
| Cell Line | Treatment | Outcome | Reference |
|---|---|---|---|
| RKO (Colorectal Cancer) | Navitoclax (2.5 µM for 24 hr) | Two-fold higher expression of caspase-3 | aacrjournals.orgresearchgate.net |
Allosteric Modulation of Ancillary Protein Targets (e.g., Sigma Receptors)
Beyond its primary targets in the BCL-2 family, this compound has been shown to interact with other proteins, notably sigma (σ) receptors. nih.gov The BCL-2 and sigma receptor protein families share localization at the endoplasmic reticulum and are both involved in mediating cell death and survival. nih.gov Studies have revealed that Navitoclax does not act as a direct competitor for the primary binding site (orthosteric site) of sigma receptors but rather as an allosteric modulator, binding to a different site on the receptor to influence the binding and activity of other ligands. nih.govfrontiersin.org
Specifically, Navitoclax has been identified as a negative allosteric modulator of σ1 receptors. nih.gov In contrast, its interaction with σ2 receptors appears to be different, with exploratory studies indicating that it enhances the binding of certain radioligands to this subtype. nih.gov
Radioligand-Binding Techniques and Functional Outcomes
The allosteric interaction of Navitoclax with sigma receptors has been characterized using radioligand-binding techniques. nih.gov These assays measure how a compound of interest affects the binding of a radioactive ligand (radioligand) to its receptor.
For the σ1 receptor, studies utilized 3H-pentazocine as the radioligand. The presence of Navitoclax resulted in several key observations consistent with negative allosteric modulation:
A concentration-dependent reduction of specific radioligand binding to distinct plateaus. nih.gov
A significant slowing of the dissociation kinetics of the radioligand. nih.gov
Decreases in the affinity of the radioligand for the receptor, with only modest or no changes in the total number of binding sites (maximal receptor densities). nih.gov
Using a ternary complex model to analyze the data, dissociation constants (Kx) for Navitoclax binding to the σ1 receptor were determined, along with negative cooperativity factors (α), which quantify the change in affinity when both the primary ligand and the allosteric modulator are bound to the receptor simultaneously. nih.gov
Allosteric Modulatory Parameters of Navitoclax at the σ1 Receptor
| Parameter | Value Range | Interpretation | Reference |
|---|---|---|---|
| Dissociation Constant (Kx) | 1 to 2.5 µM | Represents the affinity of Navitoclax for the allosteric site on the σ1 receptor. | nih.gov |
| Negative Cooperativity Factor (α) | 0.15 to 0.42 | Indicates the degree to which Navitoclax binding decreases the affinity of the primary radioligand. An α value less than 1 signifies negative cooperativity. | nih.gov |
For the σ2 receptor, exploratory studies using [3H]1,3-di-(o-tolyl)guanidine as the radioligand showed that Navitoclax markedly enhanced its binding. nih.gov The functional outcome of these allosteric interactions is a modulation of sigma receptor signaling, though the precise downstream consequences of this modulation by Navitoclax remain an area of active investigation. nih.gov
Structure Activity Relationship Sar and Rational Drug Design Approaches
Identification of Pharmacophoric Elements Critical for BCL-2 Family Inhibition
The development of Navitoclax and its precursors, such as ABT-737, was born out of a fragment-based drug discovery (FBDD) approach. researchgate.netdovepress.com This method involves identifying small chemical fragments that bind to the target protein, which are then elaborated upon to create more potent molecules. dovepress.comnih.gov The core pharmacophore of Navitoclax-like compounds is designed to mimic the BH3 domain of pro-apoptotic proteins, which is the natural binding partner of anti-apoptotic BCL-2 family members. nih.govresearchgate.net
Key pharmacophoric elements include:
Two key hydrophobic moieties: These are designed to occupy two distinct hydrophobic pockets (P2 and P4) on the surface of BCL-2 proteins. nih.gov
A linker region: This connects the two hydrophobic groups, and its composition and conformation are crucial for optimal binding. The piperazine (B1678402) group often forms part of this linker structure.
An acylsulfonamide group: This feature is present in ABT-737, the precursor to Navitoclax, and contributes to its binding affinity. nih.gov
These elements work in concert to disrupt the interaction between BCL-2 proteins and their pro-apoptotic partners, thereby promoting programmed cell death.
Impact of Piperazine Substitutions on Binding Affinity and Selectivity
The piperazine moiety in Navitoclax-piperazine is not merely a passive linker. Modifications to this group can significantly influence the compound's binding affinity, selectivity, and pharmacokinetic properties. For instance, in the development of PROTACs, the piperazine group serves as a convenient attachment point for the linker that connects the BCL-2 inhibitor to an E3 ligase ligand. medchemexpress.comcd-bioparticles.netmedkoo.commedchemexpress.com
Furthermore, the nitrogen atoms within the piperazine ring can engage in important interactions with the target protein. Molecular dynamics simulations have shown that the nitrogen atom of the piperazine can form a π-cation interaction with a tyrosine residue (TYR101 or TYR108) in the binding pocket of BCL-2 and BCL-XL. researchgate.net The mobility and orientation of the phenylpiperazine linker group can also differ when bound to various BCL-2 family members, which can affect selectivity. researchgate.net For example, this linker has been observed to be more mobile in the binding site of Mcl-1 compared to BCL-2 or BCL-XL, which is consistent with the lower affinity of Navitoclax for Mcl-1. researchgate.net
In the design of other BCL-2/Mcl-1 dual inhibitors, replacing a thiomorpholine (B91149) group with a piperazine group has been explored as a strategy to occupy the P2 pocket and enhance binding capabilities. researchgate.net
Computational Chemistry and Molecular Modeling in Lead Optimization
Computational chemistry has been an indispensable tool in the optimization of Navitoclax and related compounds. nih.govnih.govresearchgate.netsteeronresearch.com These methods provide a virtual window into the molecular interactions between the drug and its target, guiding the design of more effective molecules.
Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict the binding pose and stability of a ligand within a protein's active site. steeronresearch.commdpi.com For Navitoclax and its analogs, these simulations have been instrumental in:
Predicting binding modes: Docking studies help to visualize how the inhibitor fits into the hydrophobic grooves of BCL-2 family proteins. researchgate.net
Understanding dynamic behavior: MD simulations reveal the flexibility and movement of both the ligand and the protein over time, highlighting key interactions and potential areas for modification. researchgate.netresearchgate.net For example, simulations have shown that while the chlorobiphenyl end of ABT-737 (a precursor to Navitoclax) is stably bound across BCL-2, BCL-XL, and Mcl-1, the phenylpiperazine linker exhibits significantly more mobility in Mcl-1. researchgate.net
Calculating binding free energies: These calculations provide a theoretical estimation of the binding affinity, which can be used to rank and prioritize compounds for synthesis and testing. researchgate.net
| Computational Technique | Application in this compound Research | Key Findings |
| Molecular Docking | Predicting the binding orientation of Navitoclax analogs in the BH3-binding groove of BCL-2 family proteins. researchgate.netmdpi.com | Confirmed that binding to hydrophobic grooves is a prerequisite for inhibitory action. researchgate.net |
| Molecular Dynamics (MD) Simulations | Examining the dynamic stability of the inhibitor-protein complex and identifying key interactions. researchgate.netresearchgate.net | Revealed differential mobility of the phenylpiperazine linker in Mcl-1 versus BCL-2/BCL-XL, explaining selectivity differences. researchgate.net Identified crucial π-cation interactions between the piperazine nitrogen and tyrosine residues. researchgate.net |
| MM/GBSA Calculations | Estimating the binding free energies of inhibitors to BCL-2 family proteins. nih.gov | Used to compare the binding affinities of novel compounds against known inhibitors like Navitoclax analogs. nih.gov |
As previously mentioned, fragment-based drug discovery (FBDD) was the cornerstone of the initial discovery of the chemical series that led to Navitoclax. researchgate.netdovepress.comnih.gov This approach involves:
Screening a library of small chemical fragments: Techniques like nuclear magnetic resonance (NMR) spectroscopy are used to identify low-affinity fragments that bind to the target protein. nih.govresearchgate.netnih.gov
Structure-guided elaboration: Once a fragment hit is identified and its binding mode is determined (often through X-ray crystallography or NMR), medicinal chemists can grow or link these fragments to create more potent inhibitors. researchgate.netdovepress.com
The success of FBDD in developing potent BCL-2 inhibitors like Navitoclax has highlighted its power in tackling challenging targets like protein-protein interactions. dovepress.com
Design Principles for Overcoming Specificity Challenges
A significant hurdle in targeting the BCL-2 family is achieving selectivity for a specific member. The high degree of structural similarity in the binding grooves of proteins like BCL-2, BCL-XL, and BCL-w makes it challenging to design selective inhibitors. nih.gov Navitoclax, for instance, is a potent inhibitor of both BCL-2 and BCL-XL. nih.govnih.gov While effective, this dual inhibition can lead to on-target toxicities, such as thrombocytopenia (a reduction in platelets), because BCL-XL is crucial for platelet survival. nih.govexplorationpub.com
To overcome these challenges, several design principles are employed:
Exploiting subtle structural differences: Although the binding grooves are similar, minor differences in amino acid composition and conformation can be exploited. Structure-based design allows for the optimization of inhibitors to form specific interactions with residues unique to a particular BCL-2 family member.
Targeted degradation (PROTACs): An innovative strategy to enhance selectivity is the development of PROTACs. explorationpub.comuoc.gr By linking a BCL-XL inhibitor like this compound to a ligand for an E3 ubiquitin ligase that is poorly expressed in platelets, it is possible to selectively degrade BCL-XL in cancer cells while sparing platelets. explorationpub.com
Scaffold hopping and hybridization: Researchers are exploring novel chemical scaffolds that may offer different selectivity profiles. For example, hybrid molecules combining pharmacophores like carbazole (B46965) and piperazine are being investigated as potential BCL-2 inhibitors. mdpi.com
The development of Navitoclax and its derivatives represents a landmark achievement in the field of apoptosis-targeted therapy. The continuous refinement of these compounds, guided by a deep understanding of their structure-activity relationships and the application of sophisticated computational tools, holds the promise of even more selective and effective cancer treatments in the future.
Future Directions and Emerging Research Avenues
Exploration of Novel Analogs and Derivatives with Enhanced Properties
A primary challenge with Navitoclax is its on-target inhibition of BCL-XL, which is crucial for platelet survival and leads to thrombocytopenia (dose-dependent low platelet count). nih.govaacrjournals.org This side effect has limited its clinical application and spurred the development of derivatives with enhanced properties, particularly improved safety profiles and increased specificity.
Proteolysis-Targeting Chimeras (PROTACs): A promising strategy involves converting Navitoclax into a BCL-XL-specific PROTAC. nih.govfightaging.orgresearchgate.net PROTACs are molecules that induce the degradation of a target protein rather than just inhibiting it. By linking a Navitoclax-derived, BCL-XL-binding component to a ligand for an E3 ubiquitin ligase, the resulting PROTAC can selectively target BCL-XL for destruction by the cell's proteasome system. nih.govuthscsa.edu
One such PROTAC, PZ15227, was developed by targeting BCL-XL to the cereblon (CRBN) E3 ligase. nih.govuthscsa.edu Since CRBN is poorly expressed in platelets, PZ15227 is less toxic to them while maintaining or even slightly improving potency against senescent cells compared to Navitoclax. nih.govuthscsa.edu Similarly, the PROTAC DT2216 utilizes the von Hippel-Lindau (VHL) E3 ligase, which is also minimally expressed in platelets, thereby achieving selective killing of tumor cells while sparing platelets. researchgate.net In preclinical studies, these BCL-XL PROTACs effectively cleared senescent cells without causing severe thrombocytopenia, suggesting they could be safer and more potent senolytic agents. nih.govnih.gov Another navitoclax-based dual BCL-XL/BCL2 PROTAC, 753B, has shown effectiveness in eliminating chemotherapy-induced senescent leukemic cells in vitro. aacrjournals.org
Prodrugs: Another innovative approach is the creation of prodrugs that are activated under specific conditions. Nav-Gal is a galactose-conjugated derivative of Navitoclax designed to be activated by the high levels of senescence-associated β-galactosidase (SA-β-gal) enzyme found in senescent cells. fightaging.orgnih.govnih.gov This targeted activation leads to the selective release of the active drug within senescent cells, thereby increasing its specificity and reducing systemic toxicity. nih.govresearchgate.net In preclinical models, Nav-Gal effectively killed senescent lung cancer cells and reduced tumor growth without causing the significant platelet apoptosis and thrombocytopenia seen with Navitoclax. nih.govnih.gov
These approaches demonstrate a clear trajectory towards developing safer Navitoclax-based therapies by enhancing tissue and cell-type selectivity.
Table 1: Novel Analogs and Derivatives of Navitoclax
| Derivative | Type | Mechanism of Action | Key Advantage |
| PZ15227 | PROTAC | Targets BCL-XL for degradation via the CRBN E3 ligase. nih.govuthscsa.edu | Reduced platelet toxicity due to low CRBN expression in platelets. nih.gov |
| DT2216 | PROTAC | Targets BCL-XL for degradation via the VHL E3 ligase. researchgate.net | Spares platelets due to minimal VHL expression, improving safety. researchgate.net |
| 753B | PROTAC | Dual BCL-XL/BCL2 degrader. aacrjournals.org | Effective against chemotherapy-induced senescent cancer cells. aacrjournals.org |
| Nav-Gal | Prodrug | Galactose conjugation allows for activation by SA-β-gal in senescent cells. fightaging.orgnih.gov | Increased senolytic specificity and reduced platelet toxicity. nih.govnih.gov |
Integration with Multi-Omics Approaches for Deeper Mechanistic Understanding
To fully harness the potential of Navitoclax and its derivatives, a deeper understanding of its mechanisms of action and resistance is crucial. Multi-omics approaches, which integrate data from genomics, transcriptomics, proteomics, and metabolomics, provide a powerful toolkit for achieving this. researchgate.net
By analyzing the complete molecular landscape of cancer cells before, during, and after treatment with Navitoclax, researchers can identify the complex defense mechanisms that cells employ to evade drug-induced cell death. researchgate.netnih.gov For instance, a multi-omics investigation into Navitoclax resistance in triple-negative breast cancer (TNBC) cells assessed changes in the transcriptome, methylome, chromatin structure, and copy number variations. nih.gov
This comprehensive analysis revealed that while some changes, such as alterations in stress response gene expression, were transient, other modifications to methylation and genome structure were lasting. researchgate.net Through single-cell analysis, the study identified 2,350 genes that were significantly upregulated in Navitoclax-resistant cells, leading to the development of an 18-gene resistance signature. nih.gov Such signatures could potentially be used as clinical biomarkers to predict patient response to Navitoclax, paving the way for more personalized therapeutic strategies. nih.gov
Future research will likely expand the use of these integrated omics approaches to:
Identify novel biomarkers for predicting sensitivity or resistance.
Uncover new therapeutic targets to overcome resistance.
Elucidate the dynamic molecular changes that occur in response to treatment, providing a more complete picture of the drug's impact on cellular pathways. researchgate.net
Rational Design of Next-Generation BCL-2 Family Modulators
The knowledge gained from Navitoclax, including its structural interaction with BCL-2 family proteins and its clinical limitations, is fundamentally guiding the rational, structure-based design of new and improved inhibitors. nih.govresearchgate.netsemanticscholar.org The goal is to develop compounds with optimized potency, selectivity, and pharmacological properties. mdpi.com
A prime example of this evolution is the development of Venetoclax (ABT-199). nih.gov Recognizing that the thrombocytopenia caused by Navitoclax was due to BCL-XL inhibition, researchers rationally re-engineered the molecule to create a highly selective BCL-2 inhibitor. nih.gov Venetoclax retains potent activity against BCL-2-dependent hematological tumors but has over 100-fold less affinity for BCL-XL, thus sparing platelets and offering a much-improved safety profile. nih.gov
Conversely, the understanding that BCL-XL inhibition is the primary driver of efficacy in many solid tumors has spurred the design of BCL-XL-selective inhibitors. nih.gov Structure-based design, utilizing X-ray crystallography of inhibitors bound to BCL-XL, has allowed for the creation of molecules like A-1155463 and A-1331852. nih.gov These compounds are designed to fit optimally into the binding grooves of BCL-XL while having reduced affinity for BCL-2, potentially offering efficacy in solid tumors without the BCL-2-related toxicities observed when combining Navitoclax with certain chemotherapies. nih.gov
The core principles of this rational design approach include:
Utilizing high-resolution crystal structures of target proteins complexed with inhibitors to guide chemical modifications. nih.gov
Optimizing interactions with specific "hot spots" on the protein surface to enhance binding affinity and selectivity. researchgate.netsemanticscholar.org
Modifying chemical scaffolds to improve oral bioavailability and other key drug-like properties. researchgate.netmdpi.com
By leveraging the structural blueprint of Navitoclax, scientists continue to design next-generation modulators that are more precisely targeted to specific BCL-2 family members, promising greater efficacy and safety in a wider range of diseases.
Q & A
What is the mechanism of action of Navitoclax-piperazine in targeting BCL-XL, and how does this inform apoptosis studies?
This compound (ABT-263-piperazine) acts as a selective BCL-XL inhibitor, binding to the hydrophobic groove of BCL-XL to disrupt its anti-apoptotic activity. This forces cancer cells dependent on BCL-XL for survival into apoptosis. For methodological validation, researchers should:
- Use co-immunoprecipitation (Co-IP) to confirm BCL-XL binding.
- Perform flow cytometry with Annexin V/PI staining to quantify apoptosis in BCL-XL-dependent cell lines (e.g., leukemia models) .
What in vitro assays are recommended to evaluate the efficacy and specificity of this compound in PROTAC synthesis?
Key assays include:
- Cell viability assays (MTT/CellTiter-Glo) in BCL-XL-driven vs. non-dependent cell lines to confirm selective cytotoxicity.
- Western blotting to monitor BCL-XL degradation post-PROTAC treatment (e.g., DT2216, which combines this compound with a VHL ligand).
- Platelet toxicity assays to assess off-target effects, leveraging DT2216’s reduced platelet toxicity as a benchmark .
How can researchers optimize PROTAC design using this compound to enhance degradation efficiency?
Optimization strategies involve:
- Linker length and composition : Test polyethylene glycol (PEG) or alkyl-based linkers to balance solubility and proteasome recruitment.
- Dose-response studies to determine the optimal molar ratio of this compound to VHL ligand (e.g., (S,R,S)-AHPC-Me-C5-COOH).
- Ternary complex assays (e.g., SPR or AlphaScreen) to validate the formation of BCL-XL/PROTAC/E3 ligase complexes .
How should discrepancies in this compound’s cytotoxicity across cancer models be addressed?
Contradictions often arise due to:
- BCL-XL dependency heterogeneity : Validate using siRNA knockdown or CRISPR-Cas9 BCL-XL knockout models.
- Microenvironmental factors : Compare 2D monolayers vs. 3D spheroids to assess drug penetration and stromal interactions.
- Combination therapies : Pair with BH3 mimetics (e.g., ABT-199) to overcome resistance in BCL-2/BCL-XL co-dependent cancers .
What are critical considerations for in vivo pharmacokinetic (PK) studies of this compound-based PROTACs?
Key parameters include:
- Bioavailability : Administer PROTACs via intravenous (IV) or subcutaneous (SC) routes to bypass first-pass metabolism.
- Tissue distribution : Use LC-MS/MS to quantify PROTAC levels in tumors vs. off-target tissues (e.g., liver, platelets).
- Dosing frequency : Optimize based on BCL-XL turnover rates, measured via pulse-chase assays .
How does structural modification of this compound influence its therapeutic index in PROTAC applications?
Structural analogs can mitigate toxicity:
- Piperazine substitution : Replace with bulkier groups (e.g., trifluoroethyl) to enhance target selectivity.
- Solubility enhancers : Introduce polar moieties (e.g., sulfonate) while maintaining BCL-XL binding affinity (validate via SPR).
- Metabolic stability : Assess CYP450-mediated degradation using liver microsome assays .
What computational tools are recommended for predicting this compound’s binding dynamics with BCL-XL?
Use:
- Molecular docking (AutoDock Vina) to model interactions between this compound and BCL-XL’s BH3 domain.
- Molecular dynamics (MD) simulations (GROMACS) to assess binding stability under physiological conditions.
- Free energy perturbation (FEP) to predict the impact of point mutations on drug resistance .
How can researchers validate the specificity of this compound in complex biological systems?
Employ:
- Isoform selectivity panels : Test against BCL-2, MCL-1, and BCL-W using recombinant proteins.
- Chemical proteomics : Use affinity-based pulldown with biotinylated this compound to identify off-targets.
- Transcriptomic profiling (RNA-seq) post-treatment to detect unintended pathway activation .
What experimental controls are essential when studying this compound in combination therapies?
Include:
- Single-agent controls to isolate synergistic vs. additive effects.
- Rescue experiments : Overexpress BCL-XL in treated cells to confirm on-target apoptosis.
- Vehicle controls with matched solvents (e.g., DMSO) to rule out solvent toxicity .
How can researchers address this compound’s limited solubility in preclinical formulations?
Strategies include:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
